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Compound of Interest

Compound Name: Upidosin mesylate

Cat. No.: B15188140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Upidosin
mesylate (also known as Rec 15/2739 or SB-216469), a uroselective α1-adrenoceptor

antagonist, with other commercially available alternatives. The information presented herein is

supported by experimental data from peer-reviewed studies to assist researchers and drug

development professionals in making informed decisions for their preclinical and clinical

investigations.

Introduction to Upidosin Mesylate
Upidosin is a potent and selective antagonist of α1-adrenoceptors, with a pharmacological

profile that demonstrates uroselectivity. This selectivity is attributed to its high affinity for the

α1A-adrenoceptor subtype, which is predominantly expressed in the prostate and lower urinary

tract, relative to the α1B-adrenoceptor subtype found in blood vessels. This characteristic

suggests a potentially lower risk of cardiovascular side effects, such as orthostatic hypotension,

compared to less selective α1-blockers.

Comparative Receptor Binding Affinity
The cross-reactivity of a compound is a critical parameter in drug development, as off-target

binding can lead to undesirable side effects. The following tables summarize the binding

affinities (Ki or Kb values in nM) of Upidosin mesylate and its alternatives for various

adrenoceptor subtypes. Lower values indicate higher binding affinity.
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Table 1: Binding Affinity (Ki/Kb, nM) of Upidosin Mesylate and Comparator Drugs at α1-

Adrenoceptor Subtypes

Compoun
d

α1A α1B α1D
α1A:α1B
Selectivit
y Ratio

α1A:α1D
Selectivit
y Ratio

Referenc
e

Upidosin

(Rec

15/2739)

0.34 3.9 1.5 11.5 4.4 [1]

Tamsulosin 0.17 2.2 0.5 12.9 2.9 [2]

Alfuzosin 2.5 2.5 2.5 1 1 [2]

Silodosin 0.63 100 32 158.7 50.8 [3]

Prazosin 0.17 0.14 0.44 0.8 2.6 [2]

Table 2: Cross-Reactivity of Upidosin Mesylate at Other Receptors

Receptor Binding Affinity (Ki, nM) Reference

α2-Adrenoceptor 33.3 [1]

Dopamine D2 ~100-fold lower than α1A [1]

Functional Antagonism and Uroselectivity
Beyond receptor binding, the functional consequence of this binding is paramount. Functional

assays provide insights into the actual antagonistic potency of these compounds in a

physiological context.

Table 3: Functional Antagonist Potency (Kb, nM) in Isolated Tissues
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Compound
Rabbit
Prostate (α1A-
predominant)

Rabbit Aorta
(α1B-
predominant)

Uroselectivity
Ratio (Aorta
Kb / Prostate
Kb)

Reference

Upidosin (Rec

15/2739)
2-3 20-100 ~10-33 [1]

Tamsulosin 0.2-0.5 2-5 ~10 [2]

Alfuzosin 3-10 3-10 ~1 [2]

Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental

methodologies:

Radioligand Binding Assays
This technique is employed to determine the binding affinity of a compound for a specific

receptor.

Objective: To quantify the affinity (Ki) of Upidosin mesylate and comparator drugs for α1-

adrenoceptor subtypes.

General Procedure:

Membrane Preparation: Membranes are prepared from cell lines stably expressing the

human α1A, α1B, or α1D-adrenoceptor subtypes.

Radioligand: A radiolabeled ligand with high affinity for the receptor of interest (e.g.,

[3H]prazosin) is used.

Competition Binding: A fixed concentration of the radioligand is incubated with the

receptor-containing membranes in the presence of increasing concentrations of the

unlabeled test compound (e.g., Upidosin mesylate).
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Separation: Bound and free radioligand are separated by rapid vacuum filtration through

glass fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.

In Vitro Functional Assays (Isolated Tissue Studies)
These assays measure the ability of a compound to antagonize the physiological response

induced by an agonist in an isolated tissue.

Objective: To determine the functional antagonist potency (Kb) of Upidosin mesylate and

comparator drugs.

General Procedure:

Tissue Preparation: Tissues rich in specific α1-adrenoceptor subtypes are isolated (e.g.,

rabbit prostate for α1A, rabbit aorta for α1B).

Organ Bath Setup: The tissues are mounted in organ baths containing a physiological salt

solution, maintained at a constant temperature and aerated.

Agonist-Induced Contraction: A cumulative concentration-response curve to an α1-

adrenoceptor agonist (e.g., norepinephrine or phenylephrine) is generated to establish a

baseline contractile response.

Antagonist Incubation: The tissues are then incubated with a fixed concentration of the

antagonist (e.g., Upidosin mesylate) for a predetermined period.

Shift in Agonist Response: A second cumulative concentration-response curve to the

agonist is generated in the presence of the antagonist.

Data Analysis: The antagonistic potency (Kb) is calculated from the rightward shift of the

agonist concentration-response curve using the Schild equation.
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Visualizing Key Concepts
The following diagrams illustrate the signaling pathway of α1-adrenoceptors and the workflow

of a typical radioligand binding assay.
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Radioligand Binding Assay Workflow

Prepare Receptor Membranes

Incubate Membranes with
Radioligand and Test Compound

Separate Bound and Free Ligand
(Vacuum Filtration)

Measure Radioactivity

Data Analysis (IC50, Ki)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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